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Compound of Interest

Compound Name: TD-428

Cat. No.: B12427363

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TD-428 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the
targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. As
a heterobifunctional molecule, TD-428 functions by simultaneously binding to BRD4 and the E3
ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent
proteasomal degradation of BRD4. This targeted protein degradation offers a promising
therapeutic strategy for cancers and other diseases where BRDA4 is a key driver of pathology.

These application notes provide a summary of the available in vitro data for TD-428 and a
generalized protocol for researchers planning to initiate in vivo studies.

Disclaimer: No specific in vivo dosage information for TD-428 has been publicly reported. The
following protocols are based on general principles for in vivo studies of PROTACs and should
be adapted and optimized by the end-user.

Mechanism of Action

TD-428 is a BET PROTAC that is comprised of the CRBN ligand TD-106 linked to the BET
inhibitor JQ1. This chimeric molecule hijacks the ubiquitin-proteasome system to selectively
degrade BRD4. The JQ1 moiety binds to the bromodomains of BRD4, while the TD-106 moiety
recruits the E3 ubiquitin ligase CRBN. This proximity induces the polyubiquitination of BRD4,
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marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the
suppression of key oncogenes, such as c-MYC, and inhibits cancer cell proliferation.
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Caption: Mechanism of action of TD-428.

In Vitro Activity

TD-428 has demonstrated potent and specific degradation of BRD4 in cellular assays. The
following table summarizes the key in vitro performance metrics.
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Parameter Cell Line Value Reference
DC50 (BRD4
, 0.32nM [1]
Degradation)
CC50 (Cell 22Rv1 (Prostate
o 20.1 nM [1]
Proliferation) Cancer)

Hypothetical In Vivo Study Protocol

The following is a generalized protocol for an initial in vivo evaluation of TD-428. It is crucial to
perform preliminary dose-range-finding and tolerability studies before commencing efficacy
experiments.

1. Animal Models

¢ Cell Line-Derived Xenograft (CDX) Models: Nude or SCID mice bearing subcutaneous
tumors derived from human cancer cell lines sensitive to BET inhibition (e.g., 22Rv1 prostate
cancer, certain acute myeloid leukemia or multiple myeloma lines).

» Patient-Derived Xenograft (PDX) Models: For more clinically relevant efficacy studies, PDX
models of relevant cancer types can be utilized.

2. Formulation

The formulation of TD-428 for in vivo administration will depend on its physicochemical
properties. A common starting point for PROTACS is a vehicle such as:

10% DMSO

40% PEG300

5% Tween 80

45% Saline

Note: The solubility and stability of TD-428 in the chosen vehicle should be confirmed prior to in
vivo administration.
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3. Administration Route and Schedule

» Route of Administration: Intraperitoneal (IP) injection is a common route for initial in vivo
studies of PROTACSs. Oral (PO) or intravenous (IV) routes may also be considered
depending on the pharmacokinetic properties of the compound.

e Dosing Schedule: A starting point could be once daily (QD) or every other day (QOD)
administration. The optimal schedule will need to be determined through pharmacokinetic
and pharmacodynamic studies.

4. Experimental Workflow
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General In Vivo Experimental Workflow for TD-428

Phase 1: Tolerability & MTD Study
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Caption: Proposed workflow for in vivo evaluation.
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5. Efficacy Study Design

¢ Animal Acclimatization: Allow animals to acclimate for at least one week before the start of
the experiment.

e Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

e Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g.,
100-200 mma).

e Randomization: Randomize animals into treatment and control groups.

o Treatment: Administer TD-428 or vehicle control according to the predetermined dose and
schedule.

e Monitoring: Measure tumor volume and body weight 2-3 times per week.

e Endpoint: The study can be terminated when tumors in the control group reach a
predetermined size, or after a fixed duration of treatment.

o Tissue Collection: At the end of the study, collect tumors and other relevant tissues for
pharmacodynamic analysis (e.g., Western blot for BRD4 levels, immunohistochemistry).

Safety and Handling

TD-428 is a research chemical. Standard laboratory safety precautions should be followed.
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety
glasses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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